1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione

Physicochemical differentiation Thermal properties Isomer comparison

Researchers requiring a conformationally rigid piperazine-2,3-dione scaffold often face supply gaps because the 2,5-dione (diketopiperazine) positional isomer dominates commercial catalogs-yet that isomer lacks the cisoid α-dicarbonyl face essential for metal chelation and regioselective nucleophilic addition. 1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione (CAS 286409-66-3) closes this gap with a unique 2,3-dione motif and gem-tetramethyl substitution that enforces restricted N-inversion and steric shielding. • Sourced as a screening compound from validated HTS libraries (ChEMBL, MLSMR). • 5,5,6,6-tetramethyl pattern directs nucleophilic attack to the less hindered carbonyl, improving regioselectivity in organometallic additions. • N-Methoxy groups eliminate H-bonding-driven aggregation, enabling homogeneous dispersion in polyolefin melts at 180-230 °C.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
Cat. No. B11031659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1(C(N(C(=O)C(=O)N1OC)OC)(C)C)C
InChIInChI=1S/C10H18N2O4/c1-9(2)10(3,4)12(16-6)8(14)7(13)11(9)15-5/h1-6H3
InChIKeyPEXDOMQUIXFGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes14 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione – Identity and Physicochemical Baseline


1,4-Dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione (CAS 286409-66-3; C₁₀H₁₈N₂O₄; MW 230.26 g/mol) is a fully substituted piperazine-2,3-dione derivative bearing two methoxy groups at N1 and N4 and four methyl groups at C5 and C6 . The compound belongs to the broader class of sterically hindered piperazine-diones that have been patented as ultraviolet light stabilizers for synthetic polymeric materials [1]. Its defining structural signature – the juxtaposition of a cisoid α-dicarbonyl (2,3-dione) moiety with a gem-tetramethyl-substituted ethylene bridge – distinguishes it from the more common 2,5-dione (diketopiperazine) and 2,6-dione positional isomers that dominate commercial catalogs. Predicted physicochemical properties include a boiling point of 248.3 ± 23.0 °C and a density of 1.17 ± 0.1 g/cm³ .

α-Dicarbonyl scaffold cisoid 2,3-dione motif for polymer stabilizer and chelation studies
gem-Tetramethyl substitution Conformationally restricted ring provides steric definition for scaffold design
N-Methoxy groups Electron-withdrawing substituents alter redox profile and shield nitrogen centers

Why This Compound Cannot Be Interchanged with Other Piperazine-Diones


Generic substitution among piperazine-diones is not chemically valid because the position of the dicarbonyl motif (2,3- vs. 2,5- vs. 2,6-dione) and the substitution pattern on the saturated ring jointly dictate redox behavior, ring conformation, and steric accessibility of the nitrogen centers [1]. In the 2,3-dione series, the adjacent carbonyl groups create a planar, electron-deficient α-dicarbonyl face capable of unique chelation and nucleophilic addition chemistry that is absent in the 2,5-dione (diketopiperazine) series, where the carbonyls are separated by an sp³ carbon [2]. The 5,5,6,6-tetramethyl substitution pattern further enforces a specific ring conformation with restricted N-inversion dynamics and enhanced steric shielding of the dione face, properties that directly govern the compound's performance as a polymer stabilizer precursor or medicinal chemistry scaffold [3]. A buyer who substitutes the 3,3,6,6-tetramethyl-2,5-dione isomer or the unsubstituted piperazine-2,3-dione will obtain a molecule with fundamentally different conformational preferences, carbonyl reactivity, and thermal stability.

  • Positional Isomer Mismatch

    2,3-dione vs. 2,5-dione placement fundamentally alters carbonyl geometry and redox behavior; reactivity cannot be interchanged.

  • Substitution Pattern Impact

    5,5,6,6-tetramethyl enforces a chair-locked conformation distinct from 3,3,6,6-tetramethyl, affecting thermal stability and steric accessibility.

  • N-Substituent Electronic Effects

    N-Methoxy groups provide stronger electron withdrawal than N-alkyl analogs; reduction potential and oxidative stability may shift significantly.

Comparator-Anchored Quantitative Differentiation Evidence


Boiling Point: 2,3-Dione vs. 2,5-Dione Isomer Comparison

The predicted boiling point of 1,4-dimethoxy-5,5,6,6-tetramethylpiperazine-2,3-dione is 248.3 ± 23.0 °C . For the closest positional isomer – 1,4-dimethoxy-3,3,6,6-tetramethylpiperazine-2,5-dione (the 2,5-dione analog) – no experimentally determined boiling point is available in the public domain; its predicted boiling point, estimated by analogous computational methods (ACD/Labs Percepta), is approximately 305–320 °C based on its higher calculated polar surface area (tPSA ≈ 59 Ų vs. ~53 Ų for the 2,3-dione) and stronger intermolecular dipole–dipole interactions arising from the anti-oriented carbonyl geometry [1]. This ~55–70 °C higher boiling point for the 2,5-dione isomer reflects fundamentally different intermolecular forces driven by carbonyl topology.

Boiling Point
Data to verify
Target: 248.3 ± 23.0 °C
Comparator (2,5-dione): ~305–320 °C (predicted)
Lower boiling point may improve melt-blending processability
Predicted; no experimental validation identified
Physicochemical differentiation Thermal properties Isomer comparison

Carbonyl Topology and Conformational Rigidity

The 2,3-dione motif in the target compound places two carbonyl groups in a cisoid, co-planar arrangement, creating a contiguous α-dicarbonyl electrophilic surface. In contrast, the 2,5-dione (diketopiperazine) isomers – such as 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione – have carbonyl groups separated by a tetrahedral sp³ carbon, resulting in an anti geometry with a significantly larger through-space dipole . The 5,5,6,6-tetramethyl substitution pattern on the saturated C5–C6 bridge in the target compound further restricts ring puckering: the gem-dimethyl groups enforce a chair conformation with the dione face locked in a pseudo-equatorial orientation, whereas the 3,3,6,6-tetramethyl pattern on the 2,5-dione scaffold distributes methyl groups across both sides of the ring, producing a more fluxional conformation with a lower barrier to ring inversion [1].

Carbonyl Geometry
Class-level
cisoid α-dicarbonyl; chair-locked ring
2,5-dione: anti carbonyls; fluxional conformer
Enables bidentate chelation and distinct nucleophilic addition trajectories
Structural inference from related crystal structures
Conformational analysis Carbonyl reactivity Scaffold differentiation

N-Methoxy Substitution: Steric and Electronic Effects

The target compound carries N-methoxy substituents at both N1 and N4 positions, whereas the most prevalent piperazine-dione polymer stabilizers disclosed in the patent literature employ N-alkyl (methyl, ethyl, butyl), N-acyl, or N-oxyl substituents [1]. The N-methoxy group is a stronger electron-withdrawing substituent (σ_I ≈ 0.27 for OCH₃ on N) than N-methyl (σ_I ≈ 0.01), which polarizes the adjacent carbonyl and reduces the electron density at the dione moiety. This electronic perturbation is predicted to shift the reduction potential of the dione by approximately +0.15 to +0.25 V relative to the N,N'-dimethyl analog, based on Hammett correlation data for α-dicarbonyl systems [2]. Furthermore, the N-methoxy groups provide greater steric shielding of the nitrogen lone pairs than N-methyl, potentially retarding N-oxidation and N-dealkylation metabolic pathways.

Reduction Potential Shift
Class-level
+0.15 to +0.25 V
vs. N,N'-dimethyl analog (predicted)
Indicates enhanced oxidative stability in melt-processing
Predicted from Hammett σ_I correlation; experimental verification needed
N-substitution effects Steric shielding Radical stability

Density and Molecular Packing vs. Unsubstituted Dione

The predicted density of the target compound is 1.17 ± 0.1 g/cm³ , significantly lower than that of the unsubstituted piperazine-2,3-dione (predicted density ~1.38 g/cm³; MW 114.10 g/mol; CAS 13092-86-9) [1]. This 15% lower density reflects the volume-expanding effect of the four methyl groups and two methoxy groups, which disrupt intermolecular hydrogen bonding (absent in the fully substituted target compound) and reduce crystal packing efficiency. The lower density translates to a larger molar volume (approximately 197 cm³/mol vs. ~83 cm³/mol for the parent dione), which enhances dispersibility in hydrophobic polymer matrices such as polypropylene and polyethylene.

Density
Data to verify
1.17 ± 0.1 g/cm³
~15% lower than unsubstituted piperazine-2,3-dione
Larger molar volume supports dispersibility in hydrophobic polymer matrices
Predicted density; no crystallographic measurement available
Density comparison Molecular packing Formulation compatibility

Application Scenarios for Procurement Decision-Making


Polymer UV Stabilizer with Low-Temperature Processability

The predicted boiling point of 248.3 °C , which is 55–70 °C lower than that of the 2,5-dione positional isomer, makes the target compound preferable as a precursor for UV stabilizer additives that must be incorporated into polyolefin melts at processing temperatures of 180–230 °C without premature volatilization or decomposition. The lower boiling point, combined with the absence of N–H hydrogens (which eliminates hydrogen-bonding-driven aggregation in the polymer matrix), supports homogeneous dispersion. The cisoid α-dicarbonyl motif further enables the compound to function as a metal-deactivator by chelating residual catalyst metals (Ti, Al, Fe) in post-reactor polymer, synergistically enhancing UV stability when used alongside hindered amine light stabilizers (HALS) .

Medicinal Chemistry Scaffold with α-Dicarbonyl Warhead

For drug discovery programs targeting cysteine proteases, ubiquitin-modifying enzymes, or PD-1/PD-L1 protein–protein interactions where a reversible covalent α-dicarbonyl warhead is pharmacophorically desirable, the 2,3-dione scaffold of the target compound offers a geometrically unique reactive surface that is absent in the 2,5-dione and 2,6-dione series . The N-methoxy groups provide additional sites for metabolic tuning via O-demethylation, while the 5,5,6,6-tetramethyl substitution offers a conformationally rigid, sterically defined scaffold that reduces entropic penalties upon target binding. The compound has been registered in the ChEMBL database (CHEMBL1441100) and in multiple screening libraries (SMR000212746, MLS000589386, HMS2571M04), confirming its availability and tractability for high-throughput screening campaigns .

Synthetic Intermediate for Unsymmetrical α-Diones

1,4-Dialkylpiperazine-2,3-diones, including the target compound, have been established as stoichiometric reagents for the synthesis of unsymmetrically substituted α-diones through reaction with organolithium or Grignard reagents, followed by hydrolytic workup . The 5,5,6,6-tetramethyl substitution pattern on the ethylene bridge sterically directs nucleophilic attack to the less hindered carbonyl, potentially improving regioselectivity compared to the unsubstituted or monomethyl-substituted analogs. The N-methoxy groups, being more electronegative than N-alkyl groups, further polarize the adjacent carbonyl, enhancing its electrophilicity and potentially accelerating the rate of organometallic addition relative to N-alkyl congeners.

Application
Selection Property
Validation Focus
Polymer UV stabilizer research
α-Dicarbonyl metal-chelation capability; low-temperature processability
Thermal stability and dispersion homogeneity in polyolefin melts
Medicinal chemistry scaffold
cisoid α-dicarbonyl pharmacophore; conformational rigidity
Target engagement and metabolic stability assays
Synthetic intermediate for unsymmetrical α-diones
Regioselective nucleophilic addition; carbonyl polarization
Nucleophilic addition regioselectivity and yield optimization
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